

An In-depth Technical Guide to the Synthesis and Chemical Properties of Oxymetholone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anabolic steroid oxymetholone, focusing on its chemical synthesis, physicochemical properties, and mechanism of action. The information is intended for a scientific audience and is presented with a focus on technical detail and data-driven insights.

Chemical Properties of Oxymetholone

Oxymetholone is a synthetic anabolic-androgenic steroid (AAS) and a 17α -alkylated derivative of dihydrotestosterone (DHT).[1] Its chemical structure is characterized by the addition of a 2-hydroxymethylene group and a methyl group at the C17 α position of the steroid nucleus.[2] These modifications enhance its anabolic potency and allow for oral bioavailability.[3]

Physicochemical Data

The key physicochemical properties of oxymetholone are summarized in the table below, providing a quantitative reference for researchers.



Property	Value	Reference
IUPAC Name	(2Z,5S,8R,9S,10S,13S,14S,17 S)-17-hydroxy-2- (hydroxymethylidene)-10,13,17 -trimethyl- 1,4,5,6,7,8,9,11,12,14,15,16- dodecahydrocyclopenta[a]phe nanthren-3-one	[4]
Synonyms	2-hydroxymethylene-17 α -methyl-5 α -androstan-17 β -ol-3-one, Anadrol	[2]
Molecular Formula	C21H32O3	_
Molecular Weight	332.48 g/mol	
CAS Number	434-07-1	-
Appearance	Odorless white to pale yellow crystalline solid or powder	
Melting Point	178-180 °C	_
Solubility	Insoluble in water, easily soluble in chloroform, soluble in dioxane and vegetable oil, slightly soluble in ethanol and ether.	
UV max	285 nm (in ethanol)	-
XLogP3	4.4	-
Hydrogen Bond Donor Count	2	-
Hydrogen Bond Acceptor Count	3	-

Synthesis of Oxymetholone



The seminal synthesis of oxymetholone was first reported by Ringold et al. in 1959. The general strategy involves the introduction of a 2-hydroxymethylene group onto the A-ring of a precursor steroid. The logical starting material for this synthesis is mestanolone (17α -methyl- 5α -androstan- 17β -ol-3-one), which already possesses the required C17 α -methyl group.

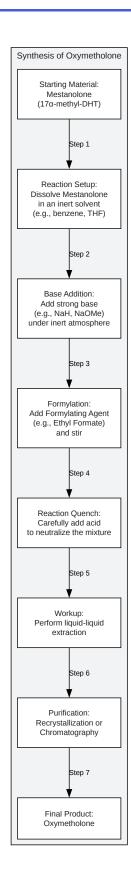
General Synthetic Pathway

The core of the synthesis is a formylation reaction at the C2 position of the steroid's A-ring. This is typically achieved through a Claisen condensation-type reaction using a suitable formylating agent, such as an alkyl formate (e.g., ethyl formate), in the presence of a strong base like sodium hydride or sodium methoxide. The base deprotonates the C2 position, creating a nucleophilic enolate that then attacks the formylating agent.

Experimental Workflow

While the detailed, step-by-step protocol from the original publication by Ringold et al. is not readily available in the public domain, the following diagram illustrates the logical experimental workflow for the synthesis of oxymetholone from mestanolone.





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Caption: Experimental workflow for the synthesis of oxymetholone.



Mechanism of Action: Androgen Receptor Signaling

Oxymetholone, like other anabolic steroids, exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Upon entering a target cell, oxymetholone binds to the AR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-oxymetholone complex then translocates into the nucleus.

Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), which are located in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the transcription of genes involved in protein synthesis and erythropoiesis. This ultimately results in the anabolic effects associated with the drug, such as increased muscle mass and red blood cell production.

The following diagram illustrates this signaling pathway.



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Caption: Simplified signaling pathway of oxymetholone via the androgen receptor.

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